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Cat. No.: B1666244

An in-depth guide for researchers and drug development professionals on the efficacy of the
P2X7 receptor antagonist AZD9056, contrasting its performance in preclinical models with
outcomes from clinical trials in inflammatory diseases.

AZD9056, a potent and selective antagonist of the P2X7 receptor, demonstrated significant
promise in preclinical studies for various inflammatory conditions. The P2X7 receptor, an ATP-
gated ion channel, plays a crucial role in the activation of the NLRP3 inflammasome and the
subsequent release of pro-inflammatory cytokines, primarily interleukin-1p3 (IL-13) and
interleukin-18 (IL-18). This mechanism provided a strong rationale for its development as a
therapeutic agent for diseases such as rheumatoid arthritis, osteoarthritis, and Crohn's disease.
However, the translation of this preclinical efficacy into successful clinical outcomes has been
challenging. This guide provides a comprehensive comparison of the preclinical and clinical
data for AZD9056, offering valuable insights for the scientific and drug development
community.

Preclinical Efficacy of AZD9056

Preclinical investigations of AZD9056 revealed encouraging anti-inflammatory effects across
various models. Both ex vivo human cell-based assays and in vivo animal models of arthritis
demonstrated the potential of P2X7 receptor antagonism.

Ex Vivo Inhibition of Pro-Inflammatory Cytokines
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In studies using human peripheral blood monocytes and rheumatoid arthritis synovial cells,
AZD9056 effectively inhibited the release of IL-13 and IL-18 in a concentration-dependent
manner.[1] This provided direct evidence of its ability to modulate the target pathway in human

cells.
] ) AZD9056 Potency
Assay Stimulus Cytokine Measured
(pIC50)
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BzATP (300 uM) IL-1B8 7.9+0.1
Blood Monocytes
Human Peripheral

BzATP (300 uM) IL-18 8.0+0.1
Blood Monocytes
Human Blood ATP (3 mM) IL-13 7.2+0.1
Human RA Synovial

BzATP (1 mM) IL-1B 8.4+0.2

Cells

In Vivo Efficacy in Animal Models of Arthritis

AZD9056 was evaluated in two key preclinical models of arthritis: the rat streptococcal cell wall
(SCW)-induced arthritis model, which shares features with rheumatoid arthritis, and the
monosodium iodoacetate (MIA)-induced osteoarthritis model in rats.

In the SCW-induced arthritis model, the inhibition of the P2X7 receptor resulted in a notable
reduction in articular inflammation and the progression of bone erosion.[1][2] In the MIA-
induced osteoarthritis model, treatment with AZD9056 demonstrated both pain-relieving and
anti-inflammatory effects.[3] Specifically, it reversed the upregulation of several key
inflammatory and pain mediators in the cartilage tissue, including IL-1[3, IL-6, TNF-a, and matrix
metalloproteinase-13 (MMP-13).[3]

Clinical Trial Outcomes with AZD9056

Despite the promising preclinical data, the clinical development of AZD9056 yielded largely
disappointing results, particularly in rheumatoid arthritis. The outcomes from clinical trials in
other inflammatory conditions were also mixed.
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Rheumatoid Arthritis

The clinical evaluation of AZD9056 in rheumatoid arthritis consisted of a Phase Ila proof-of-
concept study followed by a larger Phase llb dose-ranging study.[4][5]

A Phase lla study showed a statistically significant improvement in the American College of
Rheumatology 20% (ACR20) response rate at the highest dose of 400 mg/day compared to
placebo.[4][5] However, this encouraging result was not replicated in the subsequent, more
extensive Phase llb trial. In the Phase llb study, none of the tested doses of AZD9056
demonstrated a clinically or statistically significant effect on the ACR20 response rate at 6

months compared to placebo.[4][5]

Clinical Trial Treatment ACR20 Placebo b.val
-value

Phase Group Response Rate  Response Rate
Phase lla (4 AZD9056 400

65% 27% <0.05
weeks) mg/day
Phase IIb (6 AZD9056 (all No significant o

. - Not significant

months) doses) difference

Crohn's Disease

A Phase lla study of AZD9056 in patients with moderately to severely active Crohn's disease
showed a statistically significant drop in the Crohn's Disease Activity Index (CDAI) from
baseline compared to placebo.[6] While remission and response rates were numerically higher
in the AZD9056 group, the differences were not statistically significant.[6] Interestingly, the
study noted a marked decrease in the pain and general well-being subcomponents of the
CDAI, suggesting a potential symptomatic effect.[6] However, there were no significant
changes in inflammatory biomarkers such as C-reactive protein and fecal calprotectin.[6]
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Clinical Trial _ AZD9056 (200
Endpoint Placebo P-value
Phase mg/day)
Mean CDAI
Phase lla (28
Change from -70 -23 0.049
days) .
Baseline
Clinical
Remission (CDAI  24% (5/21) 11% (1/9) 0.43
< 150)
Clinical
Response (CDAI  52% (11/21) 22% (2/9) 0.13

decrease = 70)

Other Inflammatory Conditions

A Phase Il trial of AZD9056 in patients with hidradenitis suppurativa did not show a significant
effect on clinical disease activity.[7] Limited information is publicly available regarding the
outcomes of a clinical trial of AZD9056 in osteoarthritis.

Experimental Protocols
Preclinical Models

o Rat Streptococcal Cell Wall (SCW)-Induced Arthritis: This model is induced by a single
intraperitoneal injection of SCW fragments, leading to a biphasic arthritis with an acute
inflammatory phase followed by a chronic, erosive phase, mimicking aspects of rheumatoid
arthritis.[1][2]

o Rat Monosodium lodoacetate (MIA)-Induced Osteoarthritis: This model involves the intra-
articular injection of MIA into the knee joint, which inhibits glycolysis in chondrocytes, leading
to their death and subsequent cartilage degradation and pain, resembling human
osteoarthritis.[3]

Clinical Trials

o Rheumatoid Arthritis (Phase lla and IlIb): Both were randomized, double-blind, placebo-
controlled studies in patients with active rheumatoid arthritis who were on a stable
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background of methotrexate or sulfasalazine. The primary endpoint was the ACR20
response rate.[4][5]

e Crohn's Disease (Phase lla): A randomized, double-blind, placebo-controlled study in
patients with moderately to severely active Crohn's disease (CDAI = 220). The primary
endpoint was the change in CDAI from baseline at day 28.[6]

Signaling Pathways and Experimental Workflows

P2X7 Receptor and NLRP3 Inflammasome Signaling
Pathway

The binding of extracellular ATP to the P2X7 receptor triggers the opening of a non-selective
cation channel, leading to K+ efflux from the cell. This potassium efflux is a key signal for the
assembly of the NLRP3 inflammasome complex, which consists of NLRP3, ASC, and pro-
caspase-1. The assembled inflammasome activates caspase-1, which in turn cleaves pro-IL-1[3
and pro-IL-18 into their mature, active forms, leading to their secretion and the promotion of
inflammation.
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Caption: The P2X7R-NLRP3 inflammasome signaling cascade.

General Experimental Workflow for Preclinical and
Clinical Evaluation

The evaluation of a novel therapeutic agent like AZD9056 follows a structured pipeline from
initial target identification and preclinical testing to phased clinical trials in human subjects.
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Caption: Generalized workflow for drug development.
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In conclusion, while AZD9056 demonstrated a clear mechanism of action and encouraging
efficacy in preclinical models of inflammation, these findings did not translate into robust clinical
efficacy, particularly in rheumatoid arthritis. The disconnect between the preclinical and clinical
results for AZD9056 underscores the complexities of translating findings from animal models to
human diseases and highlights the challenges in targeting the P2X7R/NLRP3 inflammasome
pathway for chronic inflammatory conditions. This comparative analysis serves as a critical
case study for researchers and developers in the field of inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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